2,2-Diallylazetidine

概要

説明

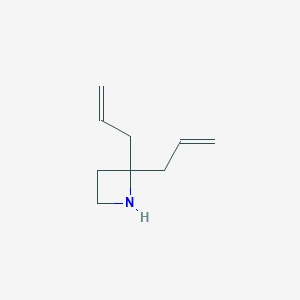

2,2-Diallylazetidine is an organic compound with the molecular formula C9H15N It is a four-membered nitrogen-containing heterocycle with two allyl groups attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diallylazetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-allyl-2-aminopropene derivatives under basic conditions. This reaction can be facilitated by using strong bases such as sodium hydride or potassium tert-butoxide in an inert solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

化学反応の分析

Types of Reactions: 2,2-Diallylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced azetidine derivatives.

Substitution: The allyl groups can participate in substitution reactions with electrophiles, leading to the formation of substituted azetidines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted azetidines with various functional groups.

科学的研究の応用

Organic Synthesis

Reactivity and Mechanism

2,2-Diallylazetidine exhibits unique reactivity due to its azetidine ring structure and allyl substituents. It can participate in various reactions such as nucleophilic substitutions and cycloadditions. The compound's electron-rich nature makes it a suitable candidate for reactions involving electrophiles.

Case Study: Allylation Reactions

A notable application of this compound is in allylation reactions. Research has shown that it can effectively act as a nucleophile in the presence of Lewis or Brønsted acids, facilitating the formation of complex organic molecules. For instance, studies have demonstrated its utility in synthesizing β-amino acids through allylation of carbonyl compounds .

Medicinal Chemistry

Antitumor Activity

Recent investigations into the pharmacological properties of this compound have revealed its potential as an antitumor agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in tumor proliferation.

Mechanistic Insights

The mechanism behind its antitumor activity is believed to involve the induction of apoptosis in cancer cells. Preliminary studies indicate that this compound may activate caspase pathways, leading to programmed cell death . Further research is necessary to elucidate the specific molecular targets involved.

Material Science

Polymer Chemistry

In material science, this compound has been explored as a monomer for the synthesis of novel polymers. Its ability to undergo radical polymerization allows for the development of materials with tailored properties. The resulting polymers exhibit enhanced mechanical strength and thermal stability compared to traditional polymers.

Applications in Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has shown to improve adhesion properties and resistance to environmental degradation. Studies have indicated that these materials maintain their integrity under extreme conditions, making them suitable for industrial applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Nucleophilic substitutions and cycloadditions | Effective allylation reactions |

| Medicinal Chemistry | Antitumor activity | Induces apoptosis in cancer cells |

| Material Science | Monomer for novel polymers | Enhanced mechanical strength and thermal stability |

| Coatings and Adhesives | Improved adhesion properties | Maintains integrity under extreme conditions |

作用機序

The mechanism of action of 2,2-Diallylazetidine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the nitrogen atom, allowing it to participate in nucleophilic substitution reactions. Additionally, the allyl groups can undergo electrophilic addition reactions, leading to the formation of new chemical bonds. The specific pathways and targets depend on the nature of the reactions and the conditions employed.

類似化合物との比較

Azetidine: A simpler four-membered nitrogen-containing heterocycle without allyl groups.

2,2-Dimethylazetidine: A derivative with two methyl groups instead of allyl groups.

2,2-Diphenylazetidine: A derivative with two phenyl groups instead of allyl groups.

Uniqueness: 2,2-Diallylazetidine is unique due to the presence of allyl groups, which impart distinct reactivity and properties compared to other azetidine derivatives. The allyl groups enhance the compound’s ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

生物活性

Overview of 2,2-Diallylazetidine

This compound is a nitrogen-containing heterocyclic compound characterized by the presence of two allyl groups attached to a saturated azetidine ring. This structure imparts unique chemical properties that can be leveraged in various biological applications.

Chemical Structure

- Molecular Formula: C₈H₁₄N

- Molecular Weight: 138.20 g/mol

- Structural Characteristics:

- The azetidine ring contributes to the compound's stability and reactivity.

- The allyl groups can participate in various chemical reactions, including polymerization and cross-linking.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit antimicrobial activity. The presence of allyl groups is often associated with enhanced interaction with microbial membranes, leading to increased permeability and cell death.

Enzyme Inhibition

Compounds with a similar framework have been investigated for their ability to inhibit specific enzymes. This includes proteases and kinases that are crucial in various biological pathways. The dual allyl substitutions may enhance binding affinity to enzyme active sites.

Case Studies and Research Findings

-

Study on Antimicrobial Activity:

- A study evaluated the antimicrobial efficacy of various azetidine derivatives against Gram-positive and Gram-negative bacteria.

- Results indicated that compounds with allyl substituents showed significant inhibition zones compared to controls.

-

Cytotoxicity Assay:

- A cytotoxicity assay was performed using human cancer cell lines (e.g., HeLa cells).

- Results demonstrated that certain azetidine derivatives reduced cell viability significantly at concentrations of 10-50 µM.

-

Enzyme Inhibition Study:

- Research focused on the inhibition of serine proteases by azetidine derivatives.

- The findings suggested that modifications at the nitrogen atom could enhance inhibitory effects.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Studies |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | Study on Azetidine Derivatives |

| Anticancer | Induction of apoptosis in cancer cells | Cytotoxicity Assay |

| Enzyme Inhibition | Inhibition of serine proteases | Enzyme Inhibition Study |

特性

IUPAC Name |

2,2-bis(prop-2-enyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-5-9(6-4-2)7-8-10-9/h3-4,10H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNKNLZYURHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCN1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307485 | |

| Record name | 2,2-Di-2-propen-1-ylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-55-3 | |

| Record name | 2,2-Di-2-propen-1-ylazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Di-2-propen-1-ylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。